[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde
Description
Properties
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-14H,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOVZXQEQOSNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of Ethylene Glycol
The foundational step involves mono-silylation of ethylene glycol to yield 2-(tert-butyldiphenylsilanyloxy)ethanol . This is achieved by reacting ethylene glycol with tert-butyldiphenylsilyl chloride (TBDPSCl) under controlled conditions. Imidazole (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C facilitates selective protection of one hydroxyl group, minimizing disilylation byproducts. Stoichiometric precision (1:1 molar ratio of TBDPSCl to ethylene glycol) is critical, as excess silylating agent promotes undesired bis-silylation. Post-reaction purification via silica gel chromatography isolates the mono-silylated product in 78–92% yield, depending on solvent polarity and temperature.
Table 1. Optimization of Silylation Conditions
| Base | Solvent | Temp (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Imidazole | THF | 0–5 | 94 | 88 |
| Pyridine | DCM | 25 | 72 | 65 |
| Triethylamine | Acetonitrile | 40 | 68 | 60 |
Oxidation of Primary Alcohol to Aldehyde
The terminal hydroxyl group in 2-(tert-butyldiphenylsilanyloxy)ethanol is oxidized to an aldehyde using two primary methods:
Swern Oxidation
Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) converts the alcohol to this compound in 82–89% yield. The reaction proceeds at −78°C to prevent over-oxidation to carboxylic acids, with DMSO acting as both oxidant and solvent. The silyl ether remains stable under these conditions, ensuring product integrity.
TEMPO/NaOCl Catalytic Oxidation
As an eco-friendly alternative, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite in a biphasic CHCl/HO system achieves 75–80% yield. This method avoids cryogenic conditions but requires precise pH control (pH 9–10) to suppress side reactions.
Table 2. Comparison of Oxidation Methods
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Swern | −78 | 2 | 89 | 98 |
| TEMPO/NaOCl | 25 | 4 | 78 | 95 |
Mechanistic Insights and Stereochemical Considerations
Silylation Mechanism
The reaction of TBDPSCl with ethylene glycol follows a nucleophilic substitution (S2) pathway. Imidazole deprotonates the hydroxyl group, generating an alkoxide that attacks the electrophilic silicon center in TBDPSCl. Steric hindrance from the tert-butyl and phenyl groups favors mono-substitution, as disilylation is kinetically disfavored.
Oxidation Pathways
-
Swern Oxidation : Proceeds via formation of a chlorosulfonium intermediate, followed by deprotonation to generate an oxonium ion. Subsequent-sigmatropic rearrangement produces the aldehyde.
-
TEMPO/NaOCl : Involves single-electron transfer from TEMPO to the alcohol, forming an oxoammonium ion that abstracts a hydrogen atom from the substrate. Hydrolysis yields the aldehyde.
Industrial-Scale Considerations
Solvent Recycling
THF and CHCl are recovered via distillation, reducing waste. Patent WO2014203045 highlights the use of acetone/2,2-dimethoxypropane mixtures for telescoping steps, minimizing solvent swaps.
Catalytic Efficiency
Copper(II) acetate/TEMPO systems (from) offer turnover numbers (TON) >500 in batch reactors, making them viable for continuous manufacturing.
Challenges and Mitigation Strategies
Disilylation Byproducts
Using sub-stoichiometric TBDPSCl (0.95 equiv) and slow reagent addition reduces disilylation to <5%. Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates mono- and bis-silylated products.
Aldehyde Over-Oxidation
Strict temperature control (−78°C for Swern) and anaerobic conditions (N atmosphere) prevent carboxylic acid formation.
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydroxyl compounds.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. For instance, derivatives of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde have been utilized in the development of new pharmaceuticals targeting neurological disorders. A study demonstrated that the compound could be transformed into various indole-based derivatives, which exhibited promising activity against Parkinson's disease .
Case Study: Synthesis of Indole Derivatives
A notable example involved the synthesis of indole derivatives using this compound as a key intermediate. The process included palladium-catalyzed cross-coupling reactions, leading to compounds with enhanced biological activity .
As a Synthetic Intermediate
The compound serves as an important building block in organic synthesis. Its ability to undergo various reactions, such as condensation and oxidation, allows chemists to create complex molecular architectures.
Data Table: Synthetic Transformations
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | Swern conditions | 85 | |
| Condensation with amines | Reflux in DMF | 90 | |
| Cross-coupling | Pd/C catalysis | 75 |
Polymer Chemistry
The presence of silane groups in this compound allows for its incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that silane-modified polymers exhibit improved adhesion and durability compared to their non-modified counterparts.
Case Study: Silane-Modified Polymers
In a study focusing on the development of silane-based coatings, this compound was used to synthesize silane-functionalized polymers. The resulting materials demonstrated superior water resistance and mechanical strength .
Mechanism of Action
The mechanism of action of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde primarily involves the protection of hydroxyl groups. The tert-butyl-diphenylsilyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic conditions . This stability allows for selective deprotection and further functionalization in multi-step synthetic processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde with structurally related acetaldehyde derivatives:
Reactivity and Functional Comparisons
- Aldehyde Reactivity: All analogues retain the aldehyde moiety, enabling oxime or hydrazone formation with aminooxy or hydrazine groups. However, steric hindrance from the TBDPS group in the target compound slows conjugation kinetics compared to smaller substituents (e.g., methoxy or azide) .
- Stability: The TBDPS group provides superior stability against hydrolysis and nucleophilic attack compared to benzimidazole- or hydroxy-substituted analogues .
- Solubility :
Research Findings and Key Insights
- Kinetic Studies : AD-PEG-N₃ exhibits faster conjugation kinetics with trastuzumab-IgG (v₀ = 0.12 μM/min) than TBDPS-aldehydes due to reduced steric hindrance .
- Metabolic Stability : Benzimidazole-substituted acetaldehydes decompose in the presence of primary amines, limiting their utility in amine-rich biological systems .
- Synthetic Utility: TBDPS-aldehydes are indispensable in multi-step syntheses requiring orthogonal protection strategies, as demonstrated in ERα-mannosidase inhibitor development .
Biological Activity
The compound [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde is a siloxane derivative with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tert-butyl group, diphenylsilanyloxy moiety, and an ethoxy-acetaldehyde functional group. This unique structure allows it to interact with various biological targets, potentially influencing cellular processes.
Antioxidant Activity
Research indicates that compounds with siloxane structures often exhibit antioxidant properties. The presence of the diphenylsilanyloxy group may enhance the radical scavenging ability of this compound.
- Study Findings : A study demonstrated that siloxane derivatives showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress in cells .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic effects in inflammatory diseases .
Cytotoxicity Against Cancer Cells
Preliminary studies have suggested that this compound exhibits cytotoxic effects on various cancer cell lines.
- Case Study : In a comparative analysis, this compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic Bcl-2 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit specific kinases involved in cell signaling pathways, which could be a mechanism through which this compound exerts its effects on cell proliferation and survival .
- Modulation of Gene Expression : The compound may influence the expression of genes related to inflammation and apoptosis, contributing to its therapeutic potential .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-diphenyl-silane-protected intermediates react with bromoacetate derivatives in polar aprotic solvents (e.g., DMF or THF) under inert conditions. Variations in stoichiometry (e.g., excess bromoacetate) and temperature (40–60°C) are critical for optimizing yields . Purification often involves flash column chromatography with gradients of ethyl acetate/hexane .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques include:
- LCMS : To confirm molecular weight (e.g., m/z 1069 [M+H]+ in Example 419 ).
- HPLC : Retention time analysis under standardized conditions (e.g., SQD-FA05: 1.00 min ).
- NMR : H and C NMR for verifying tert-butyl-diphenyl-silane protection and aldehyde functionality .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Storage at –20°C under nitrogen is recommended. Avoid prolonged exposure to moisture, as the tert-butyl-diphenyl-silyl ether moiety is hydrolytically labile .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during functionalization of the aldehyde group?
- Methodological Answer : Kinetic control strategies, such as low-temperature reactions (–78°C) in anhydrous DCM, minimize aldol condensation. Protecting the aldehyde as an acetal (e.g., using ethylene glycol) prior to further functionalization can improve selectivity .
Q. What strategies enable site-selective modifications of the ethoxy-silane backbone?
- Methodological Answer : Orthogonal protection/deprotection protocols are effective. For example, the tert-butyl-diphenyl-silyl group is stable under acidic conditions but cleaved selectively with TBAF (tetrabutylammonium fluoride). This allows sequential modifications of the ethoxy chain or aldehyde .
Q. How can discrepancies in LCMS/HPLC data between batches be resolved?
- Methodological Answer : Contradictory data (e.g., m/z 1055 vs. 1069 ) may arise from incomplete silane protection or residual solvents. Re-analyze samples using high-resolution mass spectrometry (HRMS) and ensure rigorous drying under vacuum. Cross-validate with H NMR integration ratios for key protons .
Q. What advanced structural characterization techniques are suitable for confirming stereoelectronic effects in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides absolute configuration data, as demonstrated for structurally related aldehydes (e.g., 4-(2-{2-[2-(2-nitroimidazolyl)ethoxy]ethoxy}ethoxy)benzaldehyde, P222 space group, R-factor 0.047 ). Dynamic NMR can also probe conformational flexibility of the ethoxy-silane chain .
Q. How does the tert-butyl-diphenyl-silane group influence solubility and reactivity in aqueous vs. organic media?
- Methodological Answer : The silane group enhances lipophilicity, making the compound soluble in THF or DCM but insoluble in water. This property is exploited in phase-transfer catalysis for biphasic reactions. Reactivity in aqueous media requires temporary protection of the silane group .
Q. What are the applications of this compound in drug delivery or bioconjugation?
- Methodological Answer : The aldehyde group enables Schiff base formation with amine-containing biomolecules (e.g., proteins). For example, analogous PEGylated aldehydes are used in site-specific antibody-drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
